2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Activities : A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine. These compounds showed potential biological activity against breast cancer and microbes, highlighting their relevance in medicinal chemistry and pharmacology Titi et al., 2020.
Domino Reactions in Aqueous Media : Prasanna et al. (2013) described the synthesis of pyrazole derivatives using an L-proline-catalyzed domino reaction, demonstrating the chemical versatility of such compounds in creating densely functionalized molecular structures Prasanna et al., 2013.
Parallel Purification in Combinatorial Chemistry : A 1997 study by R. J. C. and J. C. Hodges explored the use of polymer-supported reagents for quenching excess reactants in the synthesis of pyrazoles, among other compounds. This technique simplifies the purification process in combinatorial chemistry R. J. C. and J. C. Hodges, 1997.
Reductive Cyclization in Pyrazole Derivatives : Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives and discussed their reductive cyclization, which is essential in synthesizing complex organic molecules Szlachcic et al., 2020.
Polymer Functional Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. These modified polymers showed increased thermal stability and potential for medical applications Aly and El-Mohdy, 2015.
Synthesis of Molecular Hybrids : Sindhu et al. (2016) synthesized novel molecular hybrids containing pyrazole and other heterocyclic structures. These compounds showed potential antimicrobial properties and apoptosis-inducing capabilities, relevant in cancer research and microbiology Sindhu et al., 2016.
Hydroamination and Hydrosilation Catalysis : Field, Messerle, and Wren (2003) reported the catalytic potential of cationic Ir(I) complexes in hydroamination and hydrosilation reactions, demonstrating the compound's utility in organic synthesis Field, Messerle, and Wren, 2003.
Synthesis of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Aly and El-Mohdy (2015) again demonstrated the application of pyrazole derivatives in modifying PVA/AAc hydrogels, which could have significant implications in materials science Aly and El-Mohdy, 2015.
Synthesis of Bis(pyrazol-1-yl)alkanes : Potapov et al. (2007) developed a method for synthesizing flexible ligands like bis(pyrazol-1-yl)alkanes, demonstrating the compound's role in creating versatile organic structures Potapov et al., 2007.
Palladium-Catalyzed Asymmetric Amination : Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, underscoring the compound's importance in enantioselective synthesis Togni et al., 1996.
Future Directions
The future directions for research on “2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that compounds with a pyrazole moiety can interact with their targets in various ways, leading to different biological effects . For instance, some pyrazole derivatives have shown potent antileishmanial activity by interacting with Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme in the folate pathway .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to inhibit the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Similar compounds with a pyrazole moiety have been reported to exhibit a wide range of biological effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including cellular damage and altered physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For example, the compound can inhibit or activate specific metabolic enzymes, thereby altering the flow of metabolites through different pathways . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall efficacy in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-9-10(5-6)7(2)3-8/h4-5,7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDWQGZKSJTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649477 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170137-51-5 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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